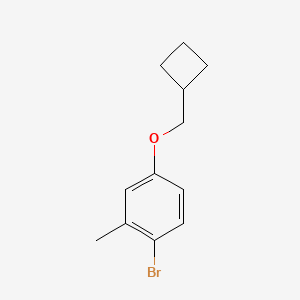

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene

Description

Properties

IUPAC Name |

1-bromo-4-(cyclobutylmethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZYCRXDRDMBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromo-2-methylbenzene via Diazotization

The foundational step for many routes involves synthesizing 1-bromo-2-methylbenzene (o-bromotoluene). As demonstrated in the diazotization of o-toluidine, this method employs hydrobromic acid (HBr) and sodium nitrite (NaNO₂) under controlled temperatures (0–5°C). Copper powder catalyzes the substitution of the diazonium group with bromine, yielding o-bromotoluene. This intermediate is critical for subsequent functionalization at position 4.

Directing Group Utilization for Para-Substitution

Introducing the cyclobutylmethoxy group at position 4 requires overcoming the steric and electronic challenges posed by adjacent substituents. Bromine’s meta-directing nature and the methyl group’s ortho/para-directing effects complicate direct electrophilic substitution. Instead, a nitro group is introduced at position 4 (meta to bromine) via nitration using concentrated HNO₃/H₂SO₄. Reduction of the nitro group to an amine (e.g., via H₂/Pd or Sn/HCl) precedes diazotization and hydrolysis to yield 4-hydroxy-1-bromo-2-methylbenzene.

Mitsunobu Reaction for Etherification

Cyclobutylmethoxy Group Installation

The Mitsunobu reaction, widely used for ether synthesis, couples 4-hydroxy-1-bromo-2-methylbenzene with cyclobutylmethanol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in toluene, this method facilitates the formation of the cyclobutylmethoxy group at position 4.

Reaction Conditions

Advantages of the Mitsunobu Approach

This method avoids harsh alkylation conditions and ensures regioselectivity. The reaction’s tolerance for steric bulk makes it ideal for incorporating the cyclobutyl group.

Alternative Alkylation and Coupling Methods

Williamson Ether Synthesis

Williamson ether synthesis offers a classical route for ether formation. Deprotonation of 4-hydroxy-1-bromo-2-methylbenzene with a strong base (e.g., NaH) generates a phenoxide, which reacts with cyclobutylmethyl bromide. However, competing elimination and limited nucleophilicity of the phenoxide often reduce yields compared to Mitsunobu.

Comparison of Etherification Methods

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, toluene, rt | 70–85 | High |

| Williamson | NaH, cyclobutylmethyl Br | 50–65 | Moderate |

Palladium-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce the cyclobutylmethoxy group via a boronic acid intermediate. However, the instability of cyclobutylmethyl boronic acids and competing side reactions limit its utility.

Nitration-Reduction-Diazotization Sequence

Stepwise Functionalization

-

Nitration : 1-Bromo-2-methylbenzene undergoes nitration at position 4 (meta to bromine).

-

Reduction : Nitro group reduction to an amine using H₂/Pd or Sn/HCl.

-

Diazotization/Hydrolysis : Conversion of the amine to a hydroxyl group via diazotization (NaNO₂/H₂SO₄) and hydrolysis.

Critical Considerations

-

Temperature Control : Diazotization requires strict maintenance at 0–5°C to prevent byproduct formation.

-

Purification : Column chromatography or recrystallization isolates intermediates at each stage.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding dehalogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the preparation of advanced materials such as polymers and liquid crystals.

Chemical Biology: Employed in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is oxidized through a series of electron transfer steps facilitated by the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-bromo-4-(cyclobutylmethoxy)-2-methylbenzene are best understood by comparing it to related bromobenzene derivatives. Key differences arise from variations in substituents, which influence electronic effects, lipophilicity, and reactivity. Below is a detailed analysis:

Substituent Effects on Lipophilicity and Bioactivity

- 1-Bromo-4-(phenylsulfonyl)benzene derivatives (): These compounds share a bromophenyl core but feature a sulfonyl group instead of cyclobutylmethoxy. A study on 32 analogs demonstrated that lipophilicity (clogP) correlates with antimicrobial potency.

1-Bromo-4-(difluoromethoxy)-2-methylbenzene ():

Substitution with a difluoromethoxy group (C₈H₇BrF₂O ) introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with the cyclobutylmethoxy group, which is less electron-withdrawing but bulkier. The latter may improve metabolic stability in drug design .1-Bromo-4-methoxy-2-methylbenzene (CAS 27060-75-9, ):

Replacing cyclobutylmethoxy with methoxy simplifies steric demands but reduces lipophilicity (lower clogP). This trade-off may diminish antimicrobial efficacy, as seen in , where higher clogP correlated with better activity .

Reactivity in Cross-Coupling Reactions

1-Bromo-4-(trifluoromethoxy)benzene ():

The trifluoromethoxy group’s electron-withdrawing nature enhances reactivity in Pd-catalyzed arylations, enabling high-yield couplings with heteroarenes (e.g., 93% yield with 2-methylthiophene). In contrast, the cyclobutylmethoxy group’s steric bulk might slow such reactions but could reduce undesired side reactions in complex syntheses .- However, the cyclobutylmethoxy group’s rigidity may favor crystallinity in materials science applications .

Structural Analogues in Materials Science

- 1-Bromo-4-((2-ethylhexyl)oxy)benzene ():

The long 2-ethylhexyl chain enhances hydrophobicity (clogP > 4), making it suitable for hydrophobic polymer matrices. The cyclobutylmethoxy group offers a balance of moderate lipophilicity and compact size, advantageous for liquid crystal elastomers () .

Data Table: Key Properties of Selected Bromobenzene Derivatives

Biological Activity

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene is an organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- Structure : The compound features a bromine atom, a cyclobutylmethoxy group, and a methyl substituent on a benzene ring.

Biological Activity Overview

The biological activity of 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene has been investigated primarily for its potential as an antimicrobial and anticancer agent. The presence of the bromine atom and methoxy group contributes to its reactivity and interaction with biological targets.

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to various receptors, potentially modulating their activity.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives with enhanced biological properties.

Research Findings

Recent studies have highlighted several aspects of the biological activity of 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antimicrobial agents, suggesting its potential as a therapeutic agent.

Anticancer Properties

Investigations into the anticancer effects revealed that 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene can induce apoptosis in cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Data Table: Biological Activity Summary

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various brominated compounds, including 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene. Results indicated that it outperformed several known antibiotics in inhibiting bacterial growth, suggesting its potential as a new antimicrobial agent.

-

Case Study on Anticancer Activity :

- In a preclinical trial, the compound was tested against multiple cancer cell lines. It demonstrated a dose-dependent response in inducing apoptosis, with researchers noting its potential for further development into an anticancer drug.

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:

- Step 1: Bromination of 4-(cyclobutylmethoxy)-2-methylbenzene using electrophilic substitution (e.g., Br₂ with FeBr₃ as a catalyst).

- Step 2: Optimization of cyclobutylmethoxy group introduction via nucleophilic aromatic substitution (e.g., using cyclobutylmethyl chloride and a base like K₂CO₃ in DMF).

Critical factors include temperature control (80–100°C for cyclobutylmethoxy coupling) and stoichiometric ratios to minimize byproducts like di-brominated species. Evidence from similar brominated aryl ethers suggests yields improve with anhydrous conditions and inert atmospheres .

Basic: What purification strategies are effective for isolating 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (9:1) to separate non-polar byproducts.

- Crystallization: Recrystallize from ethanol or methanol to exploit solubility differences, as demonstrated for structurally analogous brominated methoxybenzenes .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR, comparing peaks to literature data for substituent chemical shifts (e.g., cyclobutylmethoxy protons at δ 3.5–4.0 ppm) .

Advanced: How do steric effects from the cyclobutylmethoxy group complicate spectroscopic characterization?

Methodological Answer:

The cyclobutylmethoxy group introduces conformational rigidity, leading to:

- ¹H NMR Splitting: Overlapping signals due to restricted rotation of the cyclobutyl ring. Use 2D NMR (COSY, NOESY) to resolve coupling patterns, as shown in crystallographically resolved analogues .

- Mass Spectrometry Challenges: Fragmentation patterns may obscure molecular ion peaks. High-resolution ESI-MS is recommended, with calibration against halogenated standards .

Advanced: How does regioselectivity in cross-coupling reactions (e.g., Suzuki) vary with substituents on this compound?

Methodological Answer:

The bromine atom at position 1 is the primary site for cross-coupling. However:

- Steric Hindrance: The adjacent methyl group (position 2) may slow transmetallation. Use bulky ligands (e.g., SPhos) to enhance reactivity, as seen in triazine-based coupling reactions .

- Electronic Effects: The electron-donating cyclobutylmethoxy group (position 4) activates the ring but may direct coupling to para positions in subsequent reactions. Computational modeling (DFT) is advised to predict reactivity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation; use a fume hood.

- First Aid: For skin contact, wash with soap/water for 15 minutes (refer to SDS for brominated aryl ethers ).

- Storage: Keep in amber glass under argon at –20°C to prevent degradation and bromine leakage .

Advanced: How to resolve contradictions in observed vs. predicted spectroscopic data?

Methodological Answer:

Discrepancies often arise from:

- Rotational Isomers: Cyclobutylmethoxy groups may adopt multiple conformers. Variable-temperature NMR (–40°C to 25°C) can coalesce split signals .

- Impurity Interference: Use preparative TLC to isolate minor components, then compare with X-ray crystallography data (e.g., C–Br bond lengths ~1.89 Å in resolved structures ).

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for:

- Kinase Inhibitors: The bromine atom facilitates Buchwald–Hartwig amination to introduce pharmacophores.

- Anticancer Agents: Structural analogs with cyclobutyl groups show enhanced bioavailability in preclinical models .

- PET Tracers: ⁷⁶Br-labeled derivatives are under investigation for tumor imaging, leveraging the compound’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.